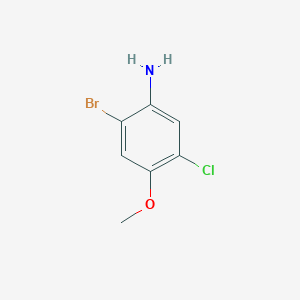

2-Bromo-5-chloro-4-methoxyaniline

Description

Significance of Aniline (B41778) Derivatives in Advanced Organic Synthesis

Aniline and its derivatives are of paramount importance in the industrial production of chemicals, dyes, pharmaceuticals, and materials. nih.gov They are ubiquitous building blocks in the synthesis of a wide range of biologically relevant structures. nih.gov The versatility of the aniline core allows it to be a key component in many industrial sectors, including the manufacturing of rubber and products for the motor industry. researchgate.net

In advanced organic synthesis, aniline derivatives are indispensable intermediates. nih.gov Their utility is demonstrated in their application for creating agrochemicals, such as pesticides, and in the development of pharmaceuticals for oncology, cardiovascular diseases, and respiratory disorders. nih.gov The ability to introduce various substituents onto the aniline ring enables chemists to fine-tune the electronic and steric properties of the molecule, which is a critical aspect of modern drug design and materials science. nih.govgoogle.com

Contextualizing 2-Bromo-5-chloro-4-methoxyaniline within Halogenated Aniline Chemistry

Halogenated anilines are a significant subclass of substituted anilines, characterized by the presence of one or more halogen atoms on the aromatic ring. google.com The introduction of halogens like bromine and chlorine is a common strategy in medicinal chemistry to enhance the biological activity of a compound. justia.com These atoms can influence factors such as lipophilicity, metabolic stability, and binding affinity to target proteins. sigmaaldrich.comuni.lu

This compound is a multi-substituted aniline featuring two different halogen atoms (bromine and chlorine) and a methoxy (B1213986) group. This specific arrangement of substituents creates a unique electronic and steric profile. The electron-donating methoxy group and the electron-withdrawing halogen atoms, along with the amino group, influence the reactivity of the aromatic ring in electrophilic substitution reactions. google.comsigmaaldrich.com

While extensive research is available for many halogenated anilines, specific documented studies and comprehensive physicochemical data for the exact isomer this compound are not readily found in prominent chemical databases. However, by examining its close isomers and related compounds, its chemical behavior and potential applications can be inferred. For instance, related bromo-chloro aniline structures are utilized as key intermediates in the synthesis of complex molecules. google.com The presence of both bromo and chloro substituents provides multiple reactive sites for further chemical transformations, such as cross-coupling and substitution reactions.

Compounds with similar substitution patterns, such as 2-bromo-4-fluoro-5-methoxyaniline, are used as building blocks in the synthesis of kinase inhibitors for cancer research and have been explored in materials science for their tunable electronic properties. The primary application for such highly substituted anilines is as intermediates in organic synthesis for pharmaceuticals, agrochemicals, and dyes.

Physicochemical Properties of 2-Bromo-4-chloro-5-methoxyaniline

| Property | Value | Source |

| Molecular Formula | C₇H₇BrClNO | |

| Molecular Weight | 236.5 g/mol | |

| IUPAC Name | 2-bromo-4-chloro-5-methoxyaniline | |

| CAS Number | 98446-57-2 | |

| Predicted XlogP | 2.5 |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-chloro-4-methoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO/c1-11-7-2-4(8)6(10)3-5(7)9/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKPVXIOTZMOKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Br)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601286697 | |

| Record name | 2-Bromo-5-chloro-4-methoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601286697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685536-12-3 | |

| Record name | 2-Bromo-5-chloro-4-methoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=685536-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-chloro-4-methoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601286697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 5 Chloro 4 Methoxyaniline

Precursor Synthesis and Functional Group Interconversions

The assembly of 2-bromo-5-chloro-4-methoxyaniline can be approached through the careful orchestration of halogenation, methoxylation, and amination reactions on suitably substituted precursors. The order of these transformations is critical to achieving the desired substitution pattern.

Strategies for Regioselective Halogenation on Aromatic Systems

The introduction of bromine and chlorine atoms onto an aromatic ring with pre-existing activating groups, such as an amino and a methoxy (B1213986) group, requires careful control to ensure the correct positioning. The amino group is a powerful ortho-, para-director, as is the methoxy group. Their combined influence dictates the positions susceptible to electrophilic attack.

Direct halogenation of unprotected anilines can be challenging due to the high reactivity of the ring, which can lead to multiple halogenations and side reactions. chemistrysteps.comwikipedia.org However, methods for the regioselective halogenation of anilines have been developed. For instance, the use of copper(II) halides, such as CuCl₂ and CuBr₂, in ionic liquids can achieve high yields and regioselectivity, often favoring para-substitution. beilstein-journals.org Another approach involves the use of N-halosuccinimides (NCS for chlorination and NBS for bromination) as halogen sources, which can offer milder reaction conditions. organic-chemistry.org The choice of solvent can also play a crucial role, with hexafluoroisopropanol (HFIP) being shown to enhance the reactivity of N-halosuccinimides and promote regioselective halogenation. organic-chemistry.orgresearchgate.net

For the synthesis of this compound, a potential strategy would involve the sequential halogenation of a methoxyaniline precursor. For example, starting with 4-methoxyaniline, chlorination would be expected to occur at the position ortho to the amino group and para to the methoxy group (position 2) or at the position ortho to both (position 3). The electronic and steric factors would influence the product distribution. Subsequent bromination would then need to be directed to the remaining available position.

A plausible precursor could be 2-chloro-5-methoxyaniline (B1294355). The synthesis of a related compound, 4-bromo-2-chloro-5-methoxyaniline, has been described starting from 2-chloro-5-methoxyaniline hydrochloride and treating it with bromine in acetic acid. prepchem.com This suggests that direct halogenation of a pre-functionalized aniline (B41778) can be a viable route.

| Halogenation Method | Reagent | Typical Conditions | Regioselectivity |

| Copper-catalyzed | CuCl₂ or CuBr₂ | Ionic liquid, 60°C | High para-selectivity in many cases beilstein-journals.org |

| N-Halosuccinimide | NBS or NCS | Hexafluoroisopropanol (HFIP) | High regioselectivity, dependent on substrate organic-chemistry.org |

| Direct Halogenation | Br₂ | Acetic acid | Dependent on directing groups prepchem.com |

Controlled Introduction of Methoxy Functionality

The methoxy group is typically introduced onto an aromatic ring via nucleophilic aromatic substitution of a suitable leaving group (e.g., a halogen) by methoxide (B1231860) ion, or by the methylation of a hydroxyl group. In the context of synthesizing this compound, it is often more strategic to start with a precursor that already contains the methoxy group, such as anisole (B1667542) or a methoxyphenol derivative.

For instance, a synthetic route could commence with a chlorophenol derivative, which is then methylated to the corresponding methoxybenzene. This approach avoids the potentially harsh conditions of nucleophilic aromatic substitution on a more complex, multi-substituted ring.

Amination Pathways to Aniline Core Structures

The most common and industrially significant method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. wikipedia.org The nitration of an aromatic precursor, followed by reduction, is a robust and widely applicable strategy. nih.govnih.govrsc.org

Alternatively, amination can be achieved through nucleophilic aromatic substitution on activated aryl halides or through modern cross-coupling reactions like the Buchwald-Hartwig amination. wikipedia.org The Buchwald-Hartwig reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine in the presence of a palladium catalyst.

Multi-Step Synthesis Approaches

The synthesis of this compound is best accomplished through a multi-step pathway that allows for precise control over the introduction of each functional group.

Nitration and Subsequent Reduction Strategies

A logical multi-step synthesis could start with a halogenated anisole derivative. For example, starting with 1-bromo-4-chloro-2-methoxybenzene, a nitration reaction could be performed. The directing effects of the methoxy group (ortho, para-directing) and the halogens (ortho, para-directing but deactivating) would need to be carefully considered to predict the site of nitration. The nitro group would likely be introduced at the position most activated by the methoxy group and least sterically hindered.

Once the nitro group is in place, it can be readily reduced to the target aniline. A variety of reducing agents can be employed for this transformation.

| Reducing Agent | Typical Conditions | Notes |

| Iron (Fe) in acidic medium | Fe, HCl, heat | A classic and cost-effective method. google.com |

| Tin(II) chloride (SnCl₂) | SnCl₂, HCl | Effective for laboratory-scale synthesis. |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Clean reaction with high yields, but may not be compatible with other reducible functional groups. |

| Sodium Borohydride (NaBH₄) with a catalyst | NaBH₄, CuFe₂O₄ nanoparticles | Can offer rapid reduction at room temperature. nih.gov |

The reduction of nitroanilines to their corresponding amino compounds is a well-established process. nih.govnih.govrsc.orgusgs.gov For instance, the reduction of 4-nitroaniline (B120555) and 2-nitroaniline (B44862) using copper ferrite (B1171679) nanoparticles as a catalyst has been shown to be highly efficient. nih.gov

Protection and Deprotection Group Chemistry for Selective Functionalization

The high reactivity of the amino group in anilines can complicate electrophilic substitution reactions, often leading to undesired side products or oxidation. chemistrysteps.com To circumvent this, the amino group can be temporarily protected as an amide, most commonly an acetamide. chemistrysteps.comwikipedia.orgdoubtnut.com

The acetyl protecting group moderates the activating effect of the amino group and provides steric hindrance, which can be exploited to direct incoming electrophiles to specific positions. For example, the nitration of aniline itself is problematic, but acetylation of the amino group to form acetanilide (B955) allows for a more controlled nitration, primarily at the para position. chemistrysteps.com After the desired substitution has been achieved, the acetyl group can be easily removed by acidic or basic hydrolysis to regenerate the free amine. doubtnut.comyoutube.com

In a potential synthesis of this compound, a precursor such as 4-chloro-2-methoxyaniline (B126167) could be acetylated. Subsequent bromination of the resulting acetanilide would likely be directed to the position ortho to the activating acetamido group. Finally, deprotection would yield the desired product.

| Protecting Group | Protection Reagent | Deprotection Conditions |

| Acetyl | Acetic anhydride (B1165640) or Acetyl chloride | Acidic (e.g., H₃O⁺) or basic (e.g., OH⁻) hydrolysis doubtnut.comyoutube.com |

| Carbamate (e.g., Boc, Cbz) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) or Benzyl chloroformate (Cbz-Cl) | Acidic conditions for Boc; Hydrogenolysis for Cbz |

The use of protecting groups is a fundamental strategy in organic synthesis to ensure the selective transformation of multifunctional molecules. organic-chemistry.org

Sequential Halogenation and Alkoxylation Routes

The construction of this compound often proceeds through a carefully orchestrated sequence of halogenation and alkoxylation reactions on a precursor aniline or benzene (B151609) derivative. The order of these steps is crucial to direct the incoming substituents to the correct positions based on the activating and directing effects of the groups already present on the aromatic ring.

A common strategy involves the halogenation of a pre-existing methoxyaniline. For instance, a plausible route could start with 2-chloro-5-methoxyaniline. The amino group is a strong activating group and an ortho-, para-director, while the chloro group is a deactivating ortho-, para-director, and the methoxy group is an activating ortho-, para-director. The bromination of 2-chloro-5-methoxyaniline hydrochloride with bromine in acetic acid can be performed to yield the desired product. prepchem.com In this case, the bromine atom is directed to the position ortho to the activating amino group and meta to the chloro group.

Another approach involves the bromination of a methoxy-substituted aniline, such as 2-methoxyaniline (o-anisidine). prepchem.com This can be followed by a selective chlorination step. The challenge in such sequential halogenations is to control the regioselectivity and avoid the formation of di- or tri-halogenated byproducts. The reactivity of the aniline ring, which is highly activated by the amino and methoxy groups, often necessitates mild halogenating agents and controlled reaction conditions. youtube.com The use of a protecting group on the amine, such as an acetyl group, can modulate its activating effect and improve selectivity before halogenation steps are carried out.

Catalytic Synthesis Techniques

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and substrate scope. For a polysubstituted aniline like this compound, catalytic techniques are particularly valuable for constructing the core structure or for the precise introduction of substituents.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. While direct palladium-catalyzed synthesis of the final compound is less common, these methods are instrumental in building the necessary precursors. For example, a Suzuki coupling reaction could be used to couple a boronic acid derivative with a dihalogenated aniline precursor to introduce one of the substituents. researchgate.net

Furthermore, palladium-catalyzed reactions can be employed to construct the aniline precursor itself. For example, a 2-bromo or 2-chloroaniline (B154045) derivative can be coupled with other molecules in palladium-catalyzed reactions to build more complex structures. google.com Palladium-catalyzed C-H activation is another advanced strategy that could be envisioned for the synthesis of precursors, allowing for the direct functionalization of the aniline ring without pre-installed leaving groups. rsc.org These reactions often require specific directing groups to achieve the desired regioselectivity.

Copper catalysts offer a cost-effective and efficient alternative to palladium for certain transformations. Copper-mediated reactions are particularly relevant for halogenation and amination processes. Copper(II) halides, for example, can be used for the direct and regioselective chlorination or bromination of unprotected anilines under mild conditions, often yielding para-substituted products with high selectivity. beilstein-journals.org This method can be advantageous as it may circumvent the need for protecting groups. beilstein-journals.org

Copper-catalyzed ortho-halogenation of protected anilines has also been developed, providing excellent mono-substitution selectivity and high ortho-regiocontrol under aerobic conditions. rsc.org This approach could be strategically employed to introduce the bromine atom at the 2-position of a suitable 4-methoxy-5-chloroaniline precursor. Additionally, copper-catalyzed C-H amination reactions have emerged as powerful tools for forming C-N bonds, which could be applied in the synthesis of complex aniline derivatives from readily available starting materials. acs.org

Optimization of Reaction Conditions and Process Efficiency

The industrial viability and laboratory-scale success of synthesizing this compound depend heavily on the optimization of reaction conditions to maximize yield, purity, and throughput while minimizing waste and cost.

The yield and selectivity of the synthetic steps towards this compound are highly sensitive to the reaction parameters.

Temperature: Halogenation reactions of activated rings like anilines are often conducted at low temperatures (e.g., 0–5 °C) to control the reaction rate and prevent the formation of multiple halogenated byproducts. prepchem.com In some catalytic reactions, higher temperatures may be necessary to achieve sufficient catalytic turnover, requiring a careful balance to avoid decomposition of starting materials or products. nih.gov

Solvent Systems: The choice of solvent is critical. For halogenation, solvents like acetic acid or dichloromethane (B109758) are common. prepchem.comprepchem.com In copper-catalyzed halogenations, ionic liquids have been shown to enhance reaction rates and selectivity by improving the dissolution and mixing of reactants compared to aqueous solvents. beilstein-journals.org The polarity of the solvent can also influence the reactivity of the electrophile and the stability of intermediates. youtube.com

Stoichiometry: The molar ratio of reactants is a key factor in controlling selectivity. For instance, using a stoichiometric amount or a slight excess of the halogenating agent is crucial to favor mono-halogenation over di-halogenation. In catalytic reactions, the loading of the catalyst and any ligands must be optimized to achieve a balance between reaction efficiency and cost. nih.gov

The following table summarizes the influence of various parameters on a representative halogenation reaction.

| Parameter | Condition | Effect on Yield and Selectivity |

| Temperature | Low (e.g., -10 to 15 °C) | Increases selectivity, prevents over-bromination. prepchem.comprepchem.com |

| High | May lead to side reactions and decreased yield of desired product. scielo.br | |

| Solvent | Acetic Acid | Common solvent for bromination of anilines. prepchem.com |

| Dichloromethane | Used for solubility and controlled reaction. prepchem.com | |

| Ionic Liquids | Can improve yield and selectivity in copper-catalyzed halogenations. beilstein-journals.org | |

| Stoichiometry | Equimolar Halogen | Favors mono-halogenation. |

| Excess Halogen | Increases risk of di- and poly-halogenated byproducts. |

The pursuit of higher purity and efficiency has driven the development of new reagents for aniline synthesis. For halogenation, traditional reagents like elemental bromine are effective but can be hazardous and lead to over-reaction.

Novel brominating agents such as 2,4,4,6-tetrabromo-2,5-cyclohexadienone have been used for the selective bromination of anilines like 2-methoxyaniline, offering high yields under mild conditions. prepchem.com Another innovative approach involves the use of thionyl halides on N,N-dialkylaniline N-oxides, which allows for regioselective para-bromination or ortho-chlorination at low temperatures, providing access to halogenated anilines that may be difficult to obtain otherwise. nih.gov

Scale-Up Considerations for Industrial and Preparative Applications

The transition of synthetic routes for this compound from laboratory-scale to industrial and preparative applications necessitates a thorough evaluation of various factors to ensure safety, efficiency, cost-effectiveness, and consistent product quality. While specific scale-up data for this compound is not extensively published, general principles of chemical process development and insights from the synthesis of structurally similar substituted anilines can be applied to anticipate and address potential challenges.

Key considerations for the large-scale synthesis of this compound include the choice of synthetic route, management of reaction conditions, and strategies for purification. For instance, a common laboratory preparation involves the reduction of a nitro precursor, such as 4-chloro-1-methoxy-2-nitrobenzene, using reagents like hydrazine (B178648) hydrate (B1144303) with an iron(III) chloride catalyst. While this method can achieve high yields on a small scale, the use of hydrazine hydrate, a hazardous and potentially explosive substance, presents significant safety and handling challenges in an industrial setting.

Process Parameter Optimization:

The control of reaction parameters is paramount in moving to larger scales. Exothermic reactions, such as bromination and nitration, require robust thermal management systems to dissipate heat effectively and prevent runaway reactions. The choice of solvent is also critical, influencing reaction kinetics, solubility of reagents and intermediates, and ease of product isolation. For example, in the bromination of aniline derivatives, solvents like dichloromethane are chosen for their solubility characteristics, but their volatility and environmental impact must be considered for industrial use.

Furthermore, the stoichiometry of reagents must be carefully controlled. An excess of a reagent like bromine could lead to the formation of di-brominated byproducts, complicating purification and reducing the yield of the desired product. The efficiency of mixing also becomes more critical in large reactors to ensure uniform reaction conditions and prevent localized "hot spots" or areas of high concentration.

Purification and Product Quality:

On a large scale, purification methods must be both effective and efficient. While laboratory-scale purifications might rely on column chromatography, this is often impractical and costly for industrial production. prepchem.com Alternative methods such as recrystallization are generally preferred for their scalability. google.comsigmaaldrich.com The choice of solvent for recrystallization is crucial and must be optimized to provide high recovery of the product in the required purity. google.comsigmaaldrich.com The monitoring of product purity throughout the process, using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), is essential to ensure the final product meets specifications.

Table of Potential Scale-Up Considerations and Mitigation Strategies:

| Consideration | Potential Challenge | Mitigation Strategy |

| Reagent Safety & Handling | Use of hazardous materials like hydrazine hydrate. | Selection of alternative, safer reagents; implementation of robust engineering controls and personal protective equipment (PPE) protocols. |

| Thermal Management | Exothermic reactions (e.g., bromination, nitration) leading to potential runaway reactions. | Use of jacketed reactors with precise temperature control; controlled addition of reagents; selection of appropriate solvents to manage heat dissipation. |

| Reaction Selectivity | Formation of isomers or over-halogenated byproducts. | Precise control of stoichiometry; optimization of reaction temperature and time; selection of selective catalysts. |

| Solvent Selection & Recovery | Environmental impact, cost, and safety of solvents. | Use of greener, less hazardous solvents; implementation of solvent recovery and recycling systems. |

| Process Efficiency | Lower overall yields in multi-step syntheses. | Optimization of each reaction step for maximum yield; development of one-pot synthesis protocols where feasible. google.com |

| Product Purification | Impracticality of chromatographic methods at scale. prepchem.com | Development of robust recrystallization protocols; use of techniques like fractional distillation or selective precipitation. google.comsigmaaldrich.com |

| Process Monitoring | Ensuring consistent product quality and reaction completion. | Implementation of in-process controls using analytical techniques like HPLC or GC-MS. |

Reactivity and Mechanistic Studies of 2 Bromo 5 Chloro 4 Methoxyaniline

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the 2-bromo-5-chloro-4-methoxyaniline ring involves the displacement of one of the halogen leaving groups, bromide or chloride, by a nucleophile. The viability and outcome of these reactions are dictated by the reaction mechanism, the relative stability of potential intermediates, and the inherent properties of the substituents.

Mechanistic Pathways of Halogen Displacement by Nucleophiles

The primary mechanistic route for nucleophilic aromatic substitution in a molecule like this compound is the bimolecular addition-elimination pathway. This process occurs in two steps:

Addition Step: A nucleophile attacks the carbon atom bearing a halogen, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized across the aromatic ring and is stabilized by electron-withdrawing groups.

Elimination Step: The leaving group (halide ion) is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and resulting in the substituted product.

Regioselectivity and Chemoselectivity in Substitution Processes

A key aspect of SNAr reactions on this compound is the question of which halogen is preferentially displaced. This chemoselectivity is influenced by two main factors:

Carbon-Halogen Bond Strength: The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. This difference suggests that bromide is a better leaving group than chloride, favoring substitution at the C2 position.

Electronic Stabilization of the Intermediate: The stability of the Meisenheimer complex formed upon nucleophilic attack is crucial. Attack at C2 (displacing Br) or C5 (displacing Cl) leads to different electronic distributions in the intermediate. The positions of the strongly electron-donating amino and methoxy (B1213986) groups play a significant role. Since both groups are ortho/para-directing activators for electrophilic substitution, they are deactivating for nucleophilic substitution and will destabilize a negative charge that is delocalized onto the carbons to which they are attached (C1 and C4).

Considering these factors, the displacement of the bromine atom at the C2 position is generally the more favored pathway due to the lower C-Br bond energy.

Influence of Substituents on Reaction Kinetics and Thermodynamics

The substituents on the aniline (B41778) ring have a profound impact on the kinetics and thermodynamics of SNAr reactions.

Amino (-NH2) and Methoxy (-OCH3) Groups: As powerful electron-donating groups (EDGs), both the amino and methoxy substituents increase the electron density on the aromatic ring through resonance effects. This significantly retards the rate of nucleophilic attack (kinetic barrier) by increasing the activation energy required to form the electron-rich Meisenheimer complex. Thermodynamically, they destabilize the anionic intermediate, making the reaction less favorable.

Bromo (-Br) and Chloro (-Cl) Groups: Halogens exhibit a dual electronic effect. Inductively, they are electron-withdrawing, which slightly favors nucleophilic attack by polarizing the carbon-halogen bond and stabilizing the negative charge of the Meisenheimer complex. However, through resonance, they are weakly electron-donating. In the context of SNAr, their primary role is that of a leaving group.

The table below summarizes the predicted influence of each substituent on the rate of SNAr reactions.

| Substituent | Position | Electronic Effect | Predicted Impact on SNAr Rate |

| -NH₂ | C1 | Strong Electron-Donating (Resonance) | Strong Deactivation |

| -Br | C2 | Inductive Withdrawal, Leaving Group | Moderate Activation, Leaving Group |

| -OCH₃ | C4 | Strong Electron-Donating (Resonance) | Strong Deactivation |

| -Cl | C5 | Inductive Withdrawal, Leaving Group | Moderate Activation, Leaving Group |

Electrophilic Aromatic Substitution Reactions on the this compound Core

In contrast to nucleophilic substitution, the electron-rich nature of the this compound ring makes it highly susceptible to electrophilic aromatic substitution (EAS). The directing effects of the existing substituents determine the position of the incoming electrophile.

Halogenation, Nitration, and Sulfonation Studies

The regioselectivity of EAS reactions is dictated by the combined influence of the four substituents. The amino and methoxy groups are powerful activating groups, while the halogens are deactivating. The directing effects are as follows:

-NH₂ (at C1): Strongly activating, ortho/para-director (directs to C2, C4, C6).

-OCH₃ (at C4): Strongly activating, ortho/para-director (directs to C3, C5).

-Br (at C2): Deactivating, ortho/para-director (directs to C3, C6).

-Cl (at C5): Deactivating, ortho/para-director (directs to C2, C4, C6).

The available positions for substitution are C3 and C6. By analyzing the cumulative directing effects, a clear preference emerges:

Attack at C6: Directed by the powerful -NH₂ group (para), the -Br group (para), and the -Cl group (ortho).

Attack at C3: Directed by the powerful -OCH₃ group (ortho) and the -Br group (ortho).

The amino group is one of the strongest activating groups, and its para-directing influence is typically dominant. Therefore, electrophilic substitution is strongly predicted to occur at the C6 position. Furthermore, the C3 position is sterically hindered, being situated between the bulky bromine atom and the methoxy group, further favoring substitution at the less encumbered C6 position.

The table below outlines the predicted outcomes for common EAS reactions.

| Reaction Type | Reagent | Predicted Major Product |

| Bromination | Br₂ / FeBr₃ | 2,6-Dibromo-5-chloro-4-methoxyaniline |

| Nitration | HNO₃ / H₂SO₄ | 2-Bromo-5-chloro-4-methoxy-6-nitroaniline |

| Sulfonation | Fuming H₂SO₄ | This compound-6-sulfonic acid |

Friedel-Crafts Type Reactions with this compound

Friedel-Crafts alkylation and acylation reactions are generally not successful on substrates containing a free amino group, such as this compound. The Lewis acid catalyst (e.g., AlCl₃) required for these reactions is a strong Lewis base and will preferentially coordinate with the non-bonding electrons of the amino group.

This coordination forms a highly deactivating ammonium-type complex (-NH₂⁺-AlCl₃), which effectively "poisons" the catalyst and strongly deactivates the aromatic ring towards further electrophilic attack. In a patent describing the synthesis of an indole (B1671886) derivative, the amino group of this compound was reacted with trifluoroacetic anhydride (B1165640). google.com This reaction acylates the amine, which serves as a protection step. google.com Such protection of the amino group as an amide would be a necessary prerequisite for any potential Friedel-Crafts reaction. After protection, the directing influence would be that of the resulting acetamido group, which is still a moderately strong ortho, para-director, guiding the electrophile primarily to the C6 position.

Oxidation and Reduction Chemistry

The presence of both oxidizable and reducible functional groups on the this compound ring system allows for a range of synthetic manipulations. The specific reaction conditions employed are critical in determining the outcome, enabling selective transformations at different sites of the molecule.

Oxidation Pathways of the Aniline Moiety

The aniline moiety is susceptible to oxidation, and the reaction pathway can be influenced by the nature of the substituents on the aromatic ring. Electron-donating groups, such as the methoxy group at the C4 position and the amino group itself, are known to increase the electron density of the aromatic ring, making it more prone to oxidation. tiwariacademy.comncert.nic.in Conversely, the electron-withdrawing halogen substituents at the C2 and C5 positions decrease the electron density, which can retard the rate of oxidation. epa.govdoubtnut.com

The oxidation of substituted anilines can lead to a variety of products, including nitrosobenzenes, nitrobenzenes, and azoxybenzenes, depending on the oxidant and reaction conditions. For this compound, a mild oxidizing agent would likely target the amino group. Stronger oxidizing conditions could potentially lead to the formation of the corresponding nitrobenzene (B124822) derivative, although the presence of the deactivating halogens might necessitate harsh conditions. It is also conceivable that under certain oxidative conditions, polymerization or the formation of complex colored products could occur, a common outcome in aniline oxidation.

Reductive Transformations of Halogen and Methoxy Groups

The halogen and methoxy groups on the this compound ring are all, in principle, susceptible to reductive cleavage. However, the relative ease of reduction of these groups differs significantly, allowing for selective transformations.

Catalytic hydrogenation is a common method for the reductive dehalogenation of aryl halides. A key principle governing the selectivity of this reaction is that aryl bromides are generally reduced more readily than aryl chlorides. organic-chemistry.orgresearchwithrutgers.comcolab.wsresearchgate.net This difference in reactivity can be exploited for the selective removal of the bromine atom at the C2 position of this compound, leaving the chlorine atom at the C5 position intact. This would typically be achieved using a palladium-on-carbon catalyst under neutral conditions. organic-chemistry.org The reduction of the chloro group generally requires more forcing conditions. organic-chemistry.org

The reductive cleavage of aryl methoxy groups is a more challenging transformation and typically requires harsher conditions or specialized catalyst systems, such as nickel-based catalysts, and may proceed in the absence of an external reductant. rsc.orgresearchgate.net It is therefore highly probable that selective reduction of the halogen atoms can be achieved without affecting the methoxy group. The cleavage of ethers can also be accomplished using strong acids or bases, but these conditions may not be compatible with the other functional groups present in the molecule. organic-chemistry.orgwikipedia.org

Table 1: Predicted Selectivity in the Reduction of this compound

| Functional Group | Relative Ease of Reduction | Probable Product(s) of Selective Reduction |

| Bromo (C2) | High | 5-chloro-4-methoxyaniline |

| Chloro (C5) | Moderate | 2-bromo-4-methoxyaniline (if bromo is not reduced) or 4-methoxyaniline (if both halogens are reduced) |

| Methoxy (C4) | Low | Unlikely to be reduced under standard dehalogenation conditions |

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The di-halogenated nature of this compound makes it an interesting substrate for such reactions, with the potential for selective or sequential couplings.

Suzuki-Miyaura Coupling with this compound

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. youtube.com For di-halogenated substrates like this compound, the key issue is regioselectivity. The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the rate-determining step, and its rate generally follows the order C-I > C-Br > C-OTf > C-Cl. rsc.org

Therefore, in a Suzuki-Miyaura coupling reaction with this compound, it is expected that the palladium catalyst will preferentially undergo oxidative addition at the more reactive carbon-bromine bond at the C2 position. rsc.orgnih.gov This would allow for the selective formation of a new carbon-carbon bond at this position, leaving the chloro group at C5 available for a subsequent coupling reaction under more forcing conditions. This selective reactivity has been observed in other bromo-chloro substituted aromatic systems. nih.gov

A variety of boronic acids or their esters can be used as coupling partners, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the C2 position. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.net

Table 2: Predicted Outcome of Suzuki-Miyaura Coupling with this compound

| Reaction Site | Coupling Partner | Catalyst System (Example) | Predicted Major Product |

| C2-Br | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Aryl-5-chloro-4-methoxyaniline |

| C5-Cl | Arylboronic acid | More active catalyst/harsher conditions | 2-Bromo-5-aryl-4-methoxyaniline (if C2-Br is unreactive) or 2,5-Diaryl-4-methoxyaniline (in a sequential coupling) |

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. wikipedia.orgrsc.orglibretexts.orgrug.nl Similar to the Suzuki-Miyaura coupling, the regioselectivity in the Buchwald-Hartwig amination of this compound is expected to be dictated by the relative reactivity of the carbon-halogen bonds.

Oxidative addition of the palladium(0) catalyst is again the key step, and the C-Br bond is significantly more reactive than the C-Cl bond. Consequently, selective amination at the C2 position is the most likely outcome under standard Buchwald-Hartwig conditions. beilstein-journals.org This would allow for the synthesis of a variety of N-substituted 2-amino-5-chloro-4-methoxyaniline derivatives. The reaction typically employs a palladium catalyst, a suitable phosphine ligand (such as X-Phos or BINAP), and a base (such as sodium tert-butoxide or potassium tert-butoxide). beilstein-journals.org

Other Transition Metal-Catalyzed Coupling Transformations

The reactivity profile of this compound also makes it a potential substrate for other important transition metal-catalyzed cross-coupling reactions.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. organic-chemistry.orgwikipedia.orgnumberanalytics.comlibretexts.orgrsc.org Given the higher reactivity of the C-Br bond, selective Heck coupling at the C2 position of this compound with various alkenes would be the expected outcome, leading to the formation of 2-alkenyl-5-chloro-4-methoxyaniline derivatives.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgnrochemistry.comnih.govlibretexts.org For this compound, selective Sonogashira coupling would be anticipated at the C2 position due to the greater reactivity of the C-Br bond, yielding 2-alkynyl-5-chloro-4-methoxyaniline derivatives.

Stille Coupling: The Stille reaction couples an organic halide with an organotin compound, catalyzed by palladium. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govyoutube.com The established reactivity order of C-Br > C-Cl in palladium-catalyzed cross-coupling reactions suggests that selective coupling at the C2 position of this compound with an organostannane reagent is highly feasible.

Table 3: Overview of Other Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Predicted Site of Selective Reaction | Potential Product Class |

| Heck Reaction | Alkene | C2-Br | 2-Alkenyl-5-chloro-4-methoxyanilines |

| Sonogashira Coupling | Terminal Alkyne | C2-Br | 2-Alkynyl-5-chloro-4-methoxyanilines |

| Stille Coupling | Organostannane | C2-Br | 2-Aryl/vinyl-5-chloro-4-methoxyanilines |

Cyclization and Annulation Reactions Involving this compound

While specific studies detailing the cyclization and annulation reactions of this compound are not extensively documented in the literature, its structural features suggest its potential as a precursor for the synthesis of various heterocyclic scaffolds. Substituted anilines are fundamental building blocks in the synthesis of heterocycles such as quinolines, indoles, and benzimidazoles. The presence of bromo and chloro substituents on the aniline ring of this compound offers synthetic handles for further functionalization through cross-coupling reactions.

Potential Cyclization Pathways:

Quinoline (B57606) Synthesis: The Combes and Doebner-von Miller quinoline syntheses are classic methods that utilize anilines and α,β-unsaturated carbonyl compounds or β-dicarbonyl compounds, respectively. In a hypothetical scenario, this compound could react with an appropriate three-carbon carbonyl component under acidic conditions to yield a substituted quinoline. The regiochemistry of the cyclization would be influenced by the electronic and steric effects of the substituents.

Indole Synthesis: The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. While this compound is not a hydrazine (B178648), it could be converted to the corresponding hydrazine derivative to participate in this reaction. Alternatively, methods like the Gassman indole synthesis, which starts from an aniline, could potentially be employed.

Benzimidazole Synthesis: The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. While this compound is not an o-phenylenediamine, its amino group could potentially undergo reactions to build the imidazole (B134444) ring. For instance, reaction with a suitable reagent could introduce a second nitrogen-containing substituent ortho to the amino group, which could then cyclize. A one-pot synthesis of 2-arylaminobenzimidazoles has been developed using a copper-catalyzed domino C-N cross-coupling reaction, which can tolerate bromo precursors nih.gov.

The following table outlines potential cyclization reactions and the expected heterocyclic products starting from this compound or its derivatives.

| Reaction Name | Potential Reactant(s) with this compound derivative | Expected Heterocyclic Product |

| Combes Quinoline Synthesis | α,β-Unsaturated ketone | Substituted quinoline |

| Doebner-von Miller Reaction | α,β-Unsaturated aldehyde | Substituted quinoline |

| Fischer Indole Synthesis | (2-Bromo-5-chloro-4-methoxyphenyl)hydrazine and a ketone/aldehyde | Substituted indole |

| Phillips-Ladenburg Benzimidazole Synthesis | An o-phenylenediamine derived from the starting aniline and a carboxylic acid | Substituted benzimidazole |

It is important to note that the yields and specific isomers formed in these hypothetical reactions would need to be determined experimentally. The electronic nature of the substituents on the aniline ring would play a crucial role in the reaction outcomes.

Investigation of Reaction Mechanisms via Kinetic and Spectroscopic Methods

The investigation of reaction mechanisms provides a deeper understanding of how chemical transformations occur, including the identification of intermediates, transition states, and the factors that control reaction rates. For reactions involving substituted anilines like this compound, kinetic and spectroscopic studies are invaluable tools.

Kinetic Studies:

Kinetic studies involve measuring reaction rates under various conditions to elucidate the reaction mechanism. For instance, the rates of reactions of aniline and substituted anilines with chloramine-T to form N-chloroanilines have been studied. These reactions typically show a first-order dependence on the oxidant and a fractional-order dependence on the amine rsc.orgrsc.org. This fractional order suggests the formation of a complex in a rapid pre-equilibrium step, followed by a slower decomposition of the complex to form the products rsc.orgrsc.org.

A general scheme for such a reaction can be represented as:

Fast Equilibrium: Amine + Oxidant ⇌ Complex (K)

Slow Step: Complex → Products (k₂)

The observed rate constant (k_obs) can be related to the equilibrium constant (K) and the rate constant of the slow step (k₂) by the equation:

1/k_obs = 1/(k₂K[Amine]) + 1/k₂

By plotting 1/k_obs versus 1/[Amine], both K and k₂ can be determined from the slope and intercept, respectively rsc.orgrsc.org. Furthermore, the effect of substituents on the aniline ring on the reaction rate can be quantified using the Hammett equation, which relates reaction rates to the electronic properties of the substituents. For the reaction of substituted anilines with chloramine-T, a negative ρ value is typically observed, indicating that electron-donating groups on the aniline ring accelerate the reaction rsc.orgrsc.org.

Spectroscopic Methods:

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are essential for identifying reaction intermediates and products.

NMR Spectroscopy: ¹H and ¹³C NMR can be used to monitor the progress of a reaction by observing the disappearance of reactant signals and the appearance of product signals. In-situ NMR studies can provide real-time information about the species present in the reaction mixture, aiding in the identification of transient intermediates.

IR Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups. For example, the N-H stretching frequency of the amino group in this compound would differ from that of any N-acylated or N-alkylated intermediates or products, allowing for the tracking of the reaction.

Mass Spectrometry: MS is a powerful tool for determining the molecular weight of reactants, intermediates, and products. Techniques like Electrospray Ionization (ESI-MS) can be used to detect and characterize charged intermediates in the reaction mixture.

The table below summarizes the application of these methods in mechanistic studies of reactions involving substituted anilines.

| Method | Application | Information Gained |

| Kinetic Analysis | Measurement of reaction rates as a function of reactant concentrations, temperature, and solvent. | Determination of rate laws, reaction orders, activation parameters (Ea, ΔH‡, ΔS‡), and Hammett reaction constants (ρ). |

| ¹H and ¹³C NMR | Monitoring changes in chemical shifts and coupling constants over time. | Structural elucidation of reactants, products, and stable intermediates. Real-time monitoring of reaction progress. |

| Infrared (IR) Spectroscopy | Identification of characteristic vibrational frequencies of functional groups. | Detection of the formation and disappearance of functional groups (e.g., N-H, C=O, C=N) during the reaction. |

| Mass Spectrometry (MS) | Determination of the mass-to-charge ratio of molecules. | Identification of molecular weights of products and intermediates, including transient species. |

Through a combination of these kinetic and spectroscopic methods, a detailed picture of the reaction mechanism for transformations involving this compound could be constructed, providing insights into its reactivity and facilitating the development of new synthetic methodologies.

Derivatization and Functionalization Strategies

Formation of Substituted Amides and Ureas from 2-Bromo-5-chloro-4-methoxyaniline

The primary amine of this compound is a versatile nucleophile, readily participating in reactions to form amides and ureas, which are key structural motifs in many biologically active compounds.

Amide Formation: Standard acylation methods are effective for converting the aniline (B41778) into its corresponding amide derivatives. This is typically achieved by reacting the aniline with acyl chlorides or carboxylic anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. Alternatively, direct coupling with carboxylic acids can be accomplished using peptide coupling reagents or through mechanochemical methods. For instance, a solvent-free, mechanochemical approach using 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (B44618) (PPh₃) has been shown to be effective for the amidation of various anilines and would be applicable here. organic-chemistry.orgnih.gov

Urea Synthesis: The synthesis of substituted ureas from this compound can be approached in several ways. A common method involves the in-situ or explicit generation of an isocyanate from the aniline, followed by reaction with another amine. A more direct approach, demonstrated with the closely related 2-bromo-5-chloroaniline, involves reaction with carbon dioxide (CO₂) in the presence of a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form unsymmetrical ureas. mdpi.com Furthermore, mechanochemical synthesis, which involves ball milling the aniline with an isothiocyanate or carbon disulfide, provides a solvent-free route to thioureas, which are structural analogs of ureas. acs.orgnih.gov Copper-catalyzed methods have also been developed for the synthesis of unsymmetrical ureas from aryl isocyanides and hydroxylamines, representing another potential synthetic pathway. organic-chemistry.org

Table 1: Synthesis of Amides and Ureas

| Product Type | Reagents | General Method | Reference |

|---|---|---|---|

| Substituted Amide | Carboxylic Acid, TCT, PPh₃, K₂CO₃ | Mechanochemical Grinding | organic-chemistry.orgnih.gov |

| Substituted Amide | Acyl Chloride, Pyridine | Standard Acylation | mdpi.com |

| Unsymmetrical Urea | Amine, CO₂, DBU | Direct Carboxylation/Amination | mdpi.com |

| Unsymmetrical Thiourea (B124793) | Aromatic Isothiocyanate | Mechanochemical Grinding | acs.org |

Synthesis of Heterocyclic Compounds Utilizing the this compound Scaffold

The ortho-bromoaniline motif is a classic precursor for the synthesis of various fused heterocyclic systems. The amine group acts as an internal nucleophile, while the bromine atom serves as a leaving group or a handle for cyclization, enabling the construction of important pharmacophores like indoles, quinolines, and benzimidazoles.

Indole (B1671886) Synthesis: The Fischer indole synthesis is a classic method, but modern approaches often utilize transition-metal catalysis. For 2-bromoanilines, a powerful strategy involves a palladium-catalyzed coupling with a vinylstannane (Stille coupling), which forms a 2-vinylaniline (B1311222) intermediate that subsequently cyclizes to form the indole ring. acs.org Another method is the Larock indole synthesis, which can be adapted for this substrate. A related approach involves the PIFA-mediated oxidative cyclization of 2-alkenyl anilines, which can be prepared by the cross-coupling of the parent 2-bromoaniline. organic-chemistry.orgnih.gov

Quinoline (B57606) Synthesis: A modified Larock synthesis provides a one-pot route to quinolines from 2-bromoanilines and allylic alcohols. acs.org The reaction proceeds via a palladium-catalyzed Heck reaction to form a β-aryl ketone intermediate, which undergoes intramolecular condensation and subsequent dehydrogenation, often aided by an agent like diisopropyl azodicarboxylate (DIAD), to yield the aromatic quinoline core. acs.orgorganic-chemistry.org

Benzimidazole Synthesis: Benzimidazoles can be synthesized from 2-bromoanilines through a copper-promoted one-pot reaction with thiourea. nih.gov In this process, the aniline reacts with thiourea to form an N-(2-bromophenyl)-guanidine intermediate. This intermediate then undergoes an intramolecular C-N cross-coupling cyclization to form a 2-aminobenzimidazole, which can be further functionalized if desired. nih.govnih.gov

Table 2: Heterocycle Synthesis from the 2-Bromoaniline Scaffold

| Heterocycle | Key Reagents/Catalyst | General Strategy | Reference |

|---|---|---|---|

| Indole | Vinylstannane, Pd Catalyst | Stille Coupling followed by Cyclization | acs.org |

| Quinoline | Allylic Alcohol, Pd Catalyst, DIAD | Heck Reaction/Condensation/Dehydrogenation | acs.org |

| Benzimidazole | Thiourea, Cu Catalyst | Guanidine Formation and Intramolecular C-N Cyclization | nih.gov |

Introduction of Alkyl, Aryl, and Heteroaryl Moieties

The carbon-halogen bonds in this compound are key handles for introducing new carbon-carbon and carbon-nitrogen bonds via transition-metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Br versus the C-Cl bond allows for selective functionalization.

Suzuki-Miyaura Coupling: The C-Br bond is significantly more reactive than the C-Cl bond in standard palladium-catalyzed oxidative addition steps. nih.gov This allows for the highly selective Suzuki-Miyaura coupling of aryl, heteroaryl, or alkyl boronic acids (or their boronate esters) at the 2-position of the aniline ring. nih.gov This reaction is typically performed using a palladium catalyst such as Pd(dppf)Cl₂ or Pd(PPh₃)₄ with a base like K₂CO₃ or K₃PO₄. This selectivity enables the introduction of a wide variety of substituents while leaving the chlorine atom available for subsequent transformations. nih.govresearchgate.net

Buchwald-Hartwig Amination: Similar to C-C bond formation, selective C-N bond formation can be achieved at the C-Br position. The Buchwald-Hartwig amination allows for the coupling of primary or secondary amines, amides, or carbamates to the aryl ring. nih.govresearchgate.net This reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand (e.g., BrettPhos, XantPhos) and a base such as cesium carbonate or sodium tert-butoxide. The selective amination of an aryl bromide in the presence of an aryl chloride is a well-established strategy. nih.gov

Table 3: Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalytic System (Example) | Selective Site | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | Pd(dppf)Cl₂, K₂CO₃ | C-Br | nih.gov |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd(OAc)₂, BrettPhos, Cs₂CO₃ | C-Br | acs.org |

Modification of the Methoxy (B1213986) Group and Halogen Substituents

Beyond reacting at the amine or the C-Br bond, the methoxy group and the less reactive chlorine atom can also be modified, further expanding the synthetic utility of the scaffold.

Modification of the Methoxy Group: The methoxy group can be cleaved to reveal a phenol, a versatile functional group for further derivatization (e.g., etherification, esterification). This demethylation is a standard transformation typically achieved under strong acidic conditions using reagents like hydrogen bromide (HBr) or, more commonly, with Lewis acids such as boron tribromide (BBr₃) in an inert solvent like dichloromethane (B109758). researchgate.net

Modification of Halogen Substituents: The key to modifying the halogen substituents lies in their differential reactivity. As established, the C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions under most conditions. nih.gov This allows for a sequential functionalization strategy:

Selective reaction at the C-Br bond: A Suzuki, Buchwald-Hartwig, or other cross-coupling reaction is performed first at the more reactive bromine site.

Subsequent reaction at the C-Cl bond: The remaining chlorine atom can then be targeted for functionalization. While C-Cl bond activation is more challenging, it can be achieved under more forcing reaction conditions or with specialized catalyst systems designed for less reactive aryl chlorides.

This stepwise approach provides a powerful method for creating highly substituted, unsymmetrical aniline derivatives that would be difficult to access through other synthetic routes. While typical conditions favor C-Br reactivity, it is noteworthy that some "ligand-free" palladium systems have been shown to selectively cleave C-OTf bonds over C-Br or C-Cl bonds, highlighting that selectivity can be tuned by the specific reaction conditions employed. researchgate.net

Table of Compounds Mentioned

Advanced Spectroscopic and Structural Characterization of 2 Bromo 5 Chloro 4 Methoxyaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Bromo-5-chloro-4-methoxyaniline. The substitution pattern on the aromatic ring gives rise to a unique set of signals in both proton (¹H) and carbon (¹³C) NMR spectra.

Detailed ¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

The structure of this compound features two aromatic protons and a set of protons from the amine and methoxy (B1213986) functional groups.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the two aromatic protons, located at the C-3 and C-6 positions, are expected to appear as distinct singlets because they lack adjacent protons for spin-spin coupling. The electron-donating effects of the methoxy (-OCH₃) and amine (-NH₂) groups tend to shift signals upfield, while the electron-withdrawing halogens (-Br and -Cl) cause a downfield shift. The proton at C-3 is ortho to the chlorine and meta to the bromine, while the proton at C-6 is ortho to the bromine and meta to the chlorine. This distinct electronic environment allows for their individual assignment. The methoxy group protons will present as a sharp singlet, typically in the range of 3.8-4.0 ppm. The amine protons often appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display signals for all seven carbon atoms. The substitution pattern can be confirmed by analyzing the chemical shifts. The carbons directly bonded to the electronegative bromine (C-2) and chlorine (C-5) atoms are expected to be significantly deshielded. Conversely, the carbons attached to the electron-donating amine (C-1) and methoxy (C-4) groups will be shielded. The carbons bearing hydrogen atoms (C-3 and C-6) and the methoxy carbon will also have characteristic chemical shifts. While experimental data for this specific molecule is not widely published, predictions can be made based on data from analogous compounds like 2-bromo-4-methoxyphenol (B98834) and 2-bromo-4-chlorophenol. beilstein-journals.org

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-NH₂ | broad singlet, ~4.0-5.0 | ~145-150 |

| C2-Br | - | ~110-115 |

| C3-H | singlet, ~7.0-7.2 | ~115-120 |

| C4-OCH₃ | - | ~150-155 |

| C5-Cl | - | ~120-125 |

| C6-H | singlet, ~6.8-7.0 | ~112-118 |

| OCH₃ | singlet, ~3.8-3.9 | ~55-60 |

Note: These are predicted values based on substituent effects and analysis of similar structures. Actual experimental values may vary based on solvent and other conditions.

2D NMR Techniques for Comprehensive Structural Elucidation (COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and for establishing the complete connectivity of the molecule. wikipedia.orglibretexts.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. libretexts.org For this compound, the COSY spectrum would be expected to show no cross-peaks in the aromatic region, confirming that the two aromatic protons are isolated and not coupled to each other.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). wikipedia.orgyoutube.com This would definitively link the ¹H singlet at ~7.0-7.2 ppm to the C-3 carbon and the ¹H singlet at ~6.8-7.0 ppm to the C-6 carbon. It would also show a clear correlation between the methoxy protons and the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is particularly powerful for identifying quaternary (non-protonated) carbons. Key expected correlations include:

The C-3 proton showing correlations to C-1, C-2, C-4, and C-5.

The C-6 proton showing correlations to C-1, C-2, C-4, and C-5.

The methoxy protons showing a strong 3-bond correlation to C-4, confirming the position of the methoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlation information. wikipedia.org A NOESY spectrum would be expected to show a cross-peak between the methoxy protons and the C-3 proton, confirming their spatial proximity. A correlation between the amine protons and the C-6 proton would also be anticipated.

Advanced NMR for Conformational and Dynamic Studies

Advanced NMR techniques can provide insights into the conformational preferences and dynamic processes within the molecule.

Variable Temperature (VT) NMR: VT-NMR studies can be used to investigate rotational barriers. For instance, the rotation of the amine group could be studied. While free rotation is generally expected at room temperature, restricted rotation at lower temperatures could lead to signal broadening or splitting.

Conformational Analysis: The conformation of substituted anilines and related halogenated compounds can be influenced by intramolecular interactions, such as hydrogen bonding or steric hindrance. nih.gov High-resolution NMR, combined with computational modeling, can elucidate the preferred orientation of the amine and methoxy groups relative to the aromatic ring. nih.gov The study of halogenated compounds by advanced NMR can also reveal information about intermolecular interactions like halogen bonding. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental formula of a compound and for gaining structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. The molecular formula of this compound is C₇H₇BrClNO. The presence of bromine and chlorine, both of which have significant natural isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a characteristic isotopic cluster for the molecular ion peak.

The most defining feature in the mass spectrum is this isotopic pattern. The combination of one bromine atom (isotopes at approximately 1:1 ratio) and one chlorine atom (isotopes at approximately 3:1 ratio) leads to a distinctive cluster of peaks at M, M+2, and M+4. docbrown.info The HRMS measurement of the monoisotopic peak (containing ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N, ¹⁶O) allows for the unambiguous confirmation of the elemental formula.

| Isotopic Composition | Calculated m/z | Relative Intensity (Approx.) |

| C₇H₇⁷⁹Br³⁵ClNO | 234.9454 | 100% |

| C₇H₇⁸¹Br³⁵ClNO / C₇H₇⁷⁹Br³⁷ClNO | 236.9433 | ~131% |

| C₇H₇⁸¹Br³⁷ClNO | 238.9404 | ~32% |

Note: The calculated m/z values are for the molecular ions [M]⁺. Intensities are theoretical and may vary slightly.

Fragmentation Pattern Analysis for Structural Confirmation

In addition to determining the molecular weight, mass spectrometry can confirm the structure by analyzing the fragmentation of the molecule. Under typical electron ionization (EI) conditions, the molecular ion will break apart in a predictable manner. For this compound, key fragmentation pathways would likely include:

Loss of a methyl radical: [M - CH₃]⁺, resulting from the cleavage of the methoxy group.

Loss of a bromine atom: [M - Br]⁺. The resulting fragment would still show the characteristic 3:1 isotopic pattern for chlorine.

Loss of a chlorine atom: [M - Cl]⁺. This fragment would retain the 1:1 isotopic pattern for bromine.

Loss of CO: [M - CH₃ - CO]⁺, a common subsequent fragmentation after the initial loss of a methyl radical.

Analysis of the fragmentation patterns of related molecules, such as 2-bromo-4-chloroaniline, provides a basis for these predictions. nist.gov Each fragment's m/z value and isotopic signature provide a piece of the puzzle, allowing for the comprehensive structural confirmation of the parent molecule.

Hyphenated MS Techniques (e.g., GC-MS, LC-MS) for Purity and Reaction Monitoring

Hyphenated mass spectrometry techniques, which couple a separation method with mass analysis, are indispensable tools for determining the purity of this compound and for monitoring its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS): For a volatile compound like this compound, GC-MS would be a primary technique for purity assessment. The gas chromatograph would separate the target compound from any starting materials, byproducts, or impurities. The mass spectrometer would then provide the mass-to-charge ratio (m/z) of the eluting compounds. The characteristic isotopic pattern of bromine (approximately 1:1 ratio for 79Br and 81Br) and chlorine (approximately 3:1 ratio for 35Cl and 37Cl) would result in a distinctive molecular ion cluster, confirming the presence of these halogens. Fragmentation patterns would further aid in structural confirmation. For instance, the analysis of a related compound, 2-bromo-5-methoxyaniline, by GC-MS has been documented. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for analyzing less volatile compounds and for monitoring the progress of chemical reactions in real-time. tsu.eduajrconline.org In the synthesis of this compound, LC-MS could be used to track the consumption of reactants and the formation of the product and any intermediates. ajrconline.org This technique is particularly useful for optimizing reaction conditions to maximize yield and purity. The development of an LC-MS/MS method for a similar bromo-chloro-substituted quinoline (B57606) derivative highlights its applicability for quantitative analysis in complex matrices. tsu.edu

A hypothetical data table for the purity analysis of a synthesized batch of this compound using LC-MS might look as follows:

| Compound | Retention Time (min) | [M+H]⁺ (m/z) | Purity (%) |

| This compound | 5.8 | 250.9/252.9/254.9 | 98.5 |

| Starting Material A | 3.2 | --- | 0.5 |

| Byproduct B | 4.5 | --- | 1.0 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides critical information about the functional groups present in a molecule.

Vibrational Mode Assignments for Key Functional Groups

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the amine (N-H), methoxy (C-O), and aromatic (C=C, C-H) functional groups, as well as vibrations involving the carbon-halogen bonds.

Based on general spectral data for substituted anilines, the following vibrational modes would be anticipated:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H symmetric stretch | 3300-3400 |

| N-H asymmetric stretch | 3400-3500 | |

| N-H scissoring | 1590-1650 | |

| Aromatic Ring | C-H stretch | 3000-3100 |

| C=C stretch | 1450-1600 | |

| Methoxy (-OCH₃) | C-H stretch (in CH₃) | 2850-2960 |

| C-O stretch (asymmetric) | 1230-1270 | |

| C-O stretch (symmetric) | 1020-1060 | |

| Halogen Bonds | C-Br stretch | 500-600 |

| C-Cl stretch | 600-800 |

Monitoring Reaction Progress and Intermediates via In-Situ Spectroscopy

In-situ IR spectroscopy, such as ReactIR, is a powerful process analytical technology (PAT) tool that allows for real-time monitoring of chemical reactions. nih.govyoutube.com By inserting a probe directly into the reaction vessel, the concentrations of reactants, intermediates, and products can be tracked by following the changes in their characteristic IR absorption bands. This would be invaluable for understanding the reaction kinetics and mechanism of the synthesis of this compound, for instance, in a halogenation step of a substituted aniline (B41778) precursor. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms in the crystal lattice.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal structure reveals not only the intramolecular details but also how the molecules are arranged in the solid state. This crystal packing is governed by intermolecular interactions such as hydrogen bonds, halogen bonds, and van der Waals forces. In the case of this compound, the amine group is a hydrogen bond donor, while the oxygen of the methoxy group and the nitrogen of the amine group can act as hydrogen bond acceptors. Furthermore, the bromine and chlorine atoms can participate in halogen bonding. nih.govresearchgate.net The study of perhalogenated anilines has shown the significant role of both hydrogen and halogen bonds in directing the crystal architecture. nih.govacs.org Understanding these interactions is crucial for predicting and controlling the solid-state properties of the material.

A hypothetical table summarizing the key crystallographic data that would be obtained is presented below:

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 12.3 |

| c (Å) | 20.1 |

| V (ų) | 1858.7 |

| Z | 4 |

| R-factor | < 0.05 |

Chromatographic Techniques for Analytical and Preparative Purposes

Chromatographic techniques are indispensable in the synthesis and analysis of this compound and its derivatives. These methods are crucial for separating the target compound from starting materials, byproducts, and impurities, as well as for quantitative analysis and purity assessment. The selection of a specific chromatographic technique depends on the volatility and polarity of the analyte, the required resolution, and the scale of the separation.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound, offering high resolution and sensitivity. Due to the compound's polarity and thermal lability, reversed-phase HPLC (RP-HPLC) is the most common approach.

Method development typically involves optimizing the separation on a C8 or C18 stationary phase. A mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as acetate (B1210297) or phosphate (B84403) buffer) is generally used. rsc.org The gradient elution mode, where the mobile phase composition is changed over time, is often employed to achieve efficient separation of the main analyte from any related impurities. Detection is commonly performed using a photodiode array (PDA) detector, which allows for monitoring at multiple wavelengths and assessing peak purity.

Validation of the developed HPLC method is critical to ensure its reliability, accuracy, and precision for quantitative purposes. Following the International Council for Harmonisation (ICH) guidelines, validation encompasses several key parameters. nih.gov Linearity is established by analyzing a series of standard solutions across a defined concentration range (e.g., 2.0 to 60 µg/mL), with correlation coefficients (R²) expected to be ≥ 0.999. rsc.orgnih.gov Accuracy is determined by recovery studies in a sample matrix, with recovery values typically falling between 87.5% and 101.4%. rsc.org Precision, including intraday and interday repeatability, is assessed by the relative standard deviation (RSD), which should ideally be below 2%. nih.gov The limits of detection (LOD) and quantification (LOQ) are also established to define the sensitivity of the method. nih.govresearchgate.net

Table 1: Typical HPLC Method Parameters for Analysis of Substituted Anilines

| Parameter | Typical Conditions |

| Column | Reversed-phase C8 or C18 (e.g., Phenomenex Luna C8(2)), 150 mm x 2.0 mm, 3 µm particle size researchgate.net |

| Mobile Phase | A: Water with 0.05% Trifluoroacetic Acid; B: Acetonitrile with 0.05% Trifluoroacetic Acid researchgate.net |

| Elution Mode | Gradient nih.govresearchgate.net |

| Flow Rate | 0.25 - 1.0 mL/min rsc.orgresearchgate.net |

| Column Temperature | 30 °C researchgate.net |

| Detection | Photodiode Array (PDA) or UV Detector at a specific wavelength (e.g., 270 nm) rsc.org |

| Injection Volume | 5 - 20 µL |

Table 2: Representative HPLC Method Validation Data for Related Compounds

| Validation Parameter | Typical Performance Metric | Reference |

| Linearity (R²) | ≥ 0.999 | researchgate.net |

| Accuracy (Recovery) | 85% - 106% | rsc.orgnih.gov |

| Precision (Intra-day RSD) | ≤ 6.3% | researchgate.net |

| Precision (Inter-day RSD) | ≤ 5.3% | researchgate.net |

| Limit of Detection (LOD) | 0.01 - 0.08 µg/mL | rsc.orgresearchgate.net |

| Limit of Quantification (LOQ) | 0.02 - 0.21 µg/mL | rsc.orgresearchgate.net |

Gas Chromatography (GC) for Volatile Derivatives and Purity Assessment

Gas Chromatography (GC) is another powerful technique for the analysis of this compound, particularly for assessing purity and identifying volatile impurities. The compound itself may require derivatization to increase its volatility and thermal stability for GC analysis. A common derivatization strategy for anilines involves acylation, for instance, reacting the amine with acetic anhydride (B1165640) or trifluoroacetic anhydride to form a more stable and volatile amide derivative. epa.gov

The separation is typically performed on a capillary column, such as an OV-17 or a similar mid-polarity phase, which is effective for resolving isomers of substituted anilines. researchgate.net The use of a temperature program, where the column oven temperature is gradually increased, allows for the separation of compounds with a range of boiling points.

For detection, a Flame Ionization Detector (FID) can be used for general-purpose quantification, while a Nitrogen-Phosphorus Detector (NPD) offers higher selectivity and sensitivity for nitrogen-containing compounds like anilines. epa.gov However, the gold standard for identification is coupling the GC with a Mass Spectrometer (GC-MS). acs.orgosti.gov GC-MS provides not only retention time data but also mass spectra for each separated component, allowing for confident structural elucidation and identification of unknown impurities by comparing the obtained spectra with library databases. epa.govacs.org This is particularly valuable for confirming the identity of brominated and chlorinated species. acs.orgosti.gov

Table 3: General GC/MS Conditions for Analysis of Aniline Derivatives

| Parameter | Typical Setting |